2-fluoro-N-(furan-2-ylmethyl)aniline
Overview
Description
2-fluoro-N-(furan-2-ylmethyl)aniline is a chemical compound with the molecular formula C11H10FNO. It is a derivative of aniline, which is a primary amine that consists of a benzene ring attached to an amino group . This compound also contains a furan ring, which is a heterocyclic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
The synthesis of 2-fluoro-N-(furan-2-ylmethyl)aniline or similar compounds often involves fluorination techniques. For instance, a study presents a controllable fluorination technique for biomass-based 5-HMF and its oxygenated derivatives . This technique allows the synthesis of mono-fluoromethyl, difluoromethyl, and acylfluoro-substituted furan compounds by adjusting experimental conditions such as different fluorine sources and mole ratio .Molecular Structure Analysis
The molecular structure of 2-fluoro-N-(furan-2-ylmethyl)aniline can be analyzed using various techniques such as X-ray diffraction and density functional theory (DFT). For example, a study conducted a conformational analysis and found that the molecular structures optimized by DFT were consistent with the crystal structures determined by single crystal X-ray diffraction .Scientific Research Applications
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Chemistry of Furfural and Furanic Derivatives
- Application : Furfural and its derivatives are renewable compounds with high applicability to different fields such as fuels and biochemical production .
- Method : Furfural can undergo typical aldehyde reactions, such as nucleophilic additions, condensation reactions, oxidations or reductions, as well as others associated with the furan ring such as electrophilic aromatic substitution or hydrogenation .
- Results : The chapter provides an overview of furfural chemical reactivity based on the organic chemistry fundamentals .
properties
IUPAC Name |
2-fluoro-N-(furan-2-ylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c12-10-5-1-2-6-11(10)13-8-9-4-3-7-14-9/h1-7,13H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHLVOFNCMLNRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CC=CO2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(furan-2-ylmethyl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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